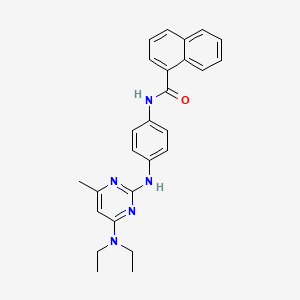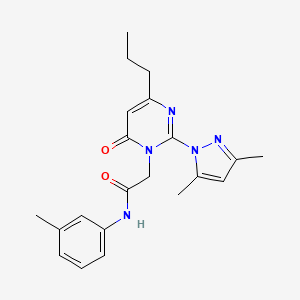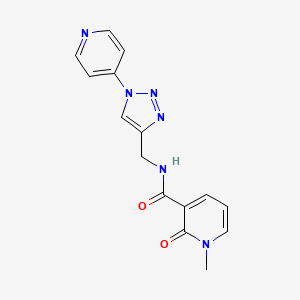![molecular formula C10H9N3O B2965203 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile CAS No. 1782796-43-3](/img/structure/B2965203.png)
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile” is a chemical substance with the CAS Number: 1782796-43-3 . Its IUPAC name is 3-isopropylisoxazolo[5,4-b]pyridine-5-carbonitrile . The molecular weight of this compound is 187.2 .
Molecular Structure Analysis
The InChI code for “3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile” is 1S/C10H9N3O/c1-6(2)9-8-3-7(4-11)5-12-10(8)14-13-9/h3,5-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Ring Transformations and Cyclization Reactions
Studies have explored the cyclization reactions involving compounds similar to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile. For instance, Kalogirou et al. (2015) investigated the cyclisation reactions of certain phenol and pyridinol derivatives, leading to the formation of oxazolopyridine and benzoxazole derivatives under specific conditions (Kalogirou et al., 2015).
Synthesis and Fluorescent Properties
Research on the synthesis of oxazolo pyridine derivatives and their fluorescent properties has been conducted. Rangnekar and Rajadhyaksha (1986) synthesized oxazolo pyridine derivatives and evaluated their fluorescent properties, which could have implications in materials science (Rangnekar & Rajadhyaksha, 1986).
Alkylation Studies
Alkylation studies of structures similar to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile have been conducted to understand their reactivity and potential applications. Dilmaç et al. (2014) studied the alkylation at specific positions of a polyhydroxylated-cyano-piperidine scaffold, providing insights into the scope and limitations of these reactions (Dilmaç et al., 2014).
Antibacterial Activity
Compounds structurally related to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile have been investigated for their potential antibacterial properties. Hamid and Shehta (2018) studied the antibacterial activity of pyrimidine derivatives, providing insights that could be relevant for similar oxazolopyridine compounds (Hamid & Shehta, 2018).
Inhibitory Properties
Studies have also focused on the inhibitory properties of oxazolopyridine derivatives. Matsumoto et al. (2011) examined a compound that behaved as an inhibitor in certain conditions, providing a model for understanding the inhibitory potential of similar compounds (Matsumoto et al., 2011).
Synthesis and Screening of Derivatives
Further research includes the synthesis and screening of oxazolopyridine derivatives for various properties. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including compounds similar to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile, and evaluated them for antimicrobial and antioxidant activity (Flefel et al., 2018).
Photophysical Properties
The study of photophysical properties of related compounds has also been a focus. Shatsauskas et al. (2019) developed methods for preparing oxazolopyridinones and studied their photophysical properties, which can offer insights into the applications of similar compounds (Shatsauskas et al., 2019).
Propriétés
IUPAC Name |
3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-6(2)9-8-3-7(4-11)5-12-10(8)14-13-9/h3,5-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBZXQNOAUXFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC2=C1C=C(C=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,7,8-Tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2965121.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2965122.png)
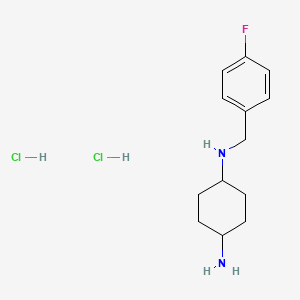
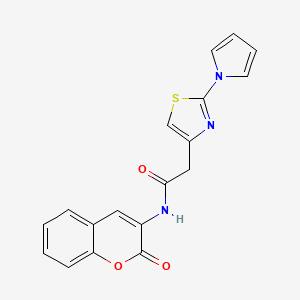
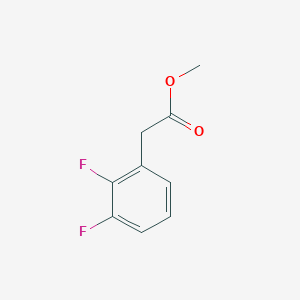
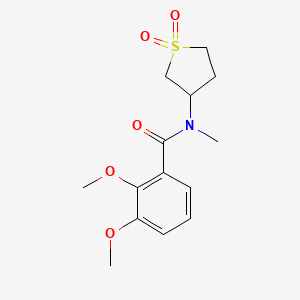
![N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2965130.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2965131.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965132.png)
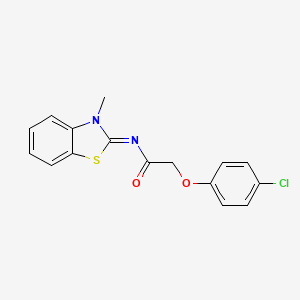
![4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2965137.png)
